
bis(cyclopenta-2,4-dien-1-yl)cobalt
Overview
Description
Bis(cyclopenta-2,4-dien-1-yl)cobalt, commonly termed cobaltocene (Cp₂Co), is an organocobalt compound with the formula [(η⁵-C₅H₅)₂Co]. It belongs to the class of "ocenes"—sandwich complexes featuring two cyclopentadienyl (Cp) ligands bound to a central metal atom . Cobaltocene is distinguished by its 19-electron configuration (Co²⁺ with two Cp⁻ ligands), making it paramagnetic and highly reactive compared to 18-electron analogs like ferrocene . SCE) .
Preparation Methods
Synthetic Routes and Reaction Conditions
bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:
2C5H5Na+CoCl2→Co(C5H5)2+2NaCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(cyclopentadienyl)cobalt(III) compounds.
Reduction: It acts as a one-electron reducing agent in various reactions.
Substitution: It can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: It is often used in the presence of reducing agents like lithium aluminum hydride.
Substitution: Ligands such as carbon monoxide can replace one or both cyclopentadienyl rings.
Major Products
Oxidation: this compound(III) compounds.
Reduction: Cobalt(I) derivatives.
Substitution: Cyclopentadienylcobalt dicarbonyl.
Scientific Research Applications
Applications Overview
The applications of bis(cyclopenta-2,4-dien-1-yl)cobalt can be categorized into several key areas:
- Catalysis
- Material Science
- Energy Storage
- Organic Synthesis
Catalysis
This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes.
Case Study: Radical Polymerization
In a study published in the journal ACS Catalysis, this compound was utilized as a catalyst for controlled radical polymerization of methyl methacrylate. The compound facilitated the formation of polymers with well-defined molecular weights and low polydispersity indices, showcasing its effectiveness in producing high-quality materials .
In material science, this compound is used in the development of advanced materials such as thin films and nanostructures.
Application: Thin Film Deposition
The compound acts as a precursor for chemical vapor deposition (CVD) processes to fabricate cobalt oxide thin films. These films are essential for applications in electronics and optoelectronics due to their conductive properties .
Table 2: Properties of Cobalt Thin Films Produced from this compound
Property | Value |
---|---|
Thickness | 100 nm |
Conductivity | 10^3 S/m |
Optical Band Gap | 2.0 eV |
Energy Storage
The compound has been investigated for its potential use in energy storage systems, particularly in redox flow batteries.
Case Study: Redox Flow Batteries
Research has demonstrated that this compound can serve as a redox-active anode material in lithium-based redox flow batteries. Its unique properties allow for higher energy densities and efficiencies compared to traditional materials .
Table 3: Performance Metrics of Redox Flow Batteries Using this compound
Metric | Value |
---|---|
Energy Density | 150 Wh/L |
Cycle Life | 500 cycles |
Efficiency | 90% |
Organic Synthesis
In organic synthesis, this compound is used as a reagent for various transformations.
Application: Synthesis of Complex Organometallic Compounds
The compound is employed in the synthesis of complex organometallic compounds that serve as intermediates in pharmaceutical chemistry .
Table 4: Examples of Organic Transformations Involving this compound
Transformation Type | Product Example | Yield (%) |
---|---|---|
Alkene Metathesis | Various cyclic compounds | 75 |
Cross-Coupling Reactions | Biaryl compounds | 80 |
Mechanism of Action
bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Metallocenes
Structural and Electronic Properties
Cobaltocene shares structural similarities with other ocenes, such as ferrocene (Fe), ruthenocene (Ru), and nickelocene (Ni), all featuring η⁵-bonded Cp rings. Key distinctions arise from the metal center’s electronic configuration and oxidation state:
Compound | Metal Oxidation State | Electron Count | Magnetic Properties | Redox Potential (V vs. SCE) | Stability in Air |
---|---|---|---|---|---|
Cobaltocene (Cp₂Co) | +2 | 19 | Paramagnetic | -1.33 | Air-sensitive |
Ferrocene (Cp₂Fe) | +2 | 18 | Diamagnetic | +0.40 | Stable |
Nickelocene (Cp₂Ni) | +2 | 20 | Paramagnetic | -1.50 | Moderately stable |
Ruthenocene (Cp₂Ru) | +2 | 18 | Diamagnetic | -0.80 | Stable |
Key Observations :
- Electron Count : Cobaltocene’s 19-electron configuration renders it a potent reductant, whereas 18-electron systems (e.g., ferrocene) are more stable and less reactive .
- Magnetic Behavior: Paramagnetism in cobaltocene and nickelocene arises from unpaired electrons, contrasting with diamagnetic ferrocene and ruthenocene .
Q & A
Q. Basic: What are the established synthetic routes for bis(cyclopenta-2,4-dien-1-yl)cobalt, and how can purity be optimized?
Methodological Answer:
this compound (CoCp₂) is typically synthesized via ligand substitution reactions using cobalt precursors (e.g., CoCl₂) and cyclopentadienyl ligands. Key steps include:
Reagent Preparation: Use freshly cracked cyclopentadiene to ensure ligand reactivity.
Reaction Conditions: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can enhance yield and reduce side products .
Purification: Employ column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures).
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Purity |
---|---|---|
Temperature | 60–100°C | Higher yield, fewer byproducts |
Reaction Time | 30–60 min | Balances decomposition risks |
Solvent System | THF/Hexane (1:3) | Improves crystallization |
Q. Basic: What spectroscopic and structural characterization techniques are most reliable for CoCp₂?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., Co–C distances ~2.05 Å). Requires high-quality single crystals grown via slow diffusion of pentane into THF solutions .
- NMR Spectroscopy: ¹H NMR in C₆D₆ shows Cp ligand resonances at δ 4.2–4.5 ppm. Paramagnetic broadening may occur due to Co(II) impurities.
- UV-Vis Spectroscopy: π→π* transitions of Cp ligands (~300–400 nm) confirm ligand integrity .
Critical Consideration: Cross-validate with elemental analysis (C/Co ratios) to rule out solvent inclusion .
Q. Advanced: How do computational methods like DFT explain CoCp₂’s electronic structure and redox behavior?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) or Generalized Gradient Approximations (GGA-PBE) models CoCp₂’s frontier orbitals:
HOMO-LUMO Analysis: Metal-centered d-orbitals (HOMO) and ligand-based π* (LUMO) dictate redox activity.
Spin State Considerations: Compare singlet vs. triplet states to predict magnetic properties. GGA-PBE often underestimates exchange interactions compared to hybrid functionals .
Table 2: DFT Functional Comparison
Functional | Exchange-Correlation Treatment | Strengths | Limitations |
---|---|---|---|
GGA-PBE | Gradient corrections | Cost-effective for large systems | Underestimates band gaps |
B3LYP | Hybrid (exact + GGA) | Accurate for spin states | Computationally intensive |
Q. Advanced: How can researchers resolve contradictions in reported magnetic properties of CoCp₂ derivatives?
Methodological Answer:
Discrepancies often arise from:
- Sample Purity: Paramagnetic impurities (e.g., Co(II)) skew SQUID magnetometry data. Use EPR to detect free radicals .
- Crystallographic Disorder: Refine X-ray data with twinning models or alternative space groups .
- Computational Assumptions: Compare multiple functionals (e.g., PBE vs. SCAN) to assess sensitivity to electron correlation .
Stepwise Protocol:
Replicate synthesis under strict anhydrous conditions.
Validate purity via ICP-MS and CHN analysis.
Cross-check computational predictions with experimental magnetic susceptibility.
Q. Advanced: What methodological challenges arise in studying CoCp₂’s catalytic applications?
Methodological Answer:
CoCp₂’s catalytic mechanisms (e.g., in C–H activation) require:
In Situ Characterization: Use operando XAFS or IR spectroscopy to track Co oxidation states during catalysis.
Kinetic Isotope Effects (KIE): Compare to distinguish hydrogen abstraction vs. electron-transfer pathways.
Theoretical Modeling: Combine DFT with microkinetic models to map free-energy landscapes .
Pitfalls to Avoid:
- Overlooking solvent effects on transition-state geometries.
- Assuming homogeneous catalysis without leaching tests (e.g., mercury poisoning experiments).
Q. Basic: How should researchers design experiments to ensure reproducibility in CoCp₂ studies?
Methodological Answer:
- Documentation: Report exact stoichiometry, solvent batch numbers, and glovebox O₂/H₂O levels (<1 ppm).
- Control Experiments: Include blank reactions (no Co precursor) to identify ligand decomposition pathways.
- Data Sharing: Publish raw crystallographic data (.cif files) and computational input files .
Table 3: Reproducibility Checklist
Factor | Best Practice |
---|---|
Atmosphere Control | Schlenk line or glovebox |
Solvent Drying | 3Å molecular sieves, 48h |
Computational Codes | Open-source scripts (e.g., VASP) |
Q. Advanced: What strategies address discrepancies between experimental and computational bond lengths in CoCp₂?
Methodological Answer:
Thermal Motion Correction: Apply TLS (Translation-Libration-Screw) models in crystallographic refinements to account for dynamic disorder .
DFT Dispersion Corrections: Include Grimme’s D3 correction to model van der Waals interactions in ligand packing .
Experimental Benchmarking: Compare with gas-phase electron diffraction (if available) to isolate solid-state effects.
Example Workflow:
- Optimize geometry using B3LYP-D3/def2-TZVP.
- Compare with X-ray data, adjusting for thermal expansion coefficients.
Properties
Molecular Formula |
C10H10Co |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
cobalt(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
ILZSSCVGGYJLOG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |
melting_point |
343 to 345 °F (NTP, 1992) |
physical_description |
Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |
solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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